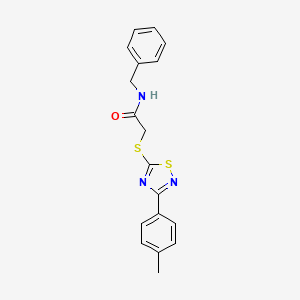

N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-Benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group (4-methylphenyl) at position 3 and a thioacetamide-benzyl moiety at position 5. This structure combines electron-deficient aromatic systems (thiadiazole) with lipophilic (p-tolyl) and hydrogen-bonding (amide) groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

N-benzyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-13-7-9-15(10-8-13)17-20-18(24-21-17)23-12-16(22)19-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQTDHKEBOTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions.

Thioether Formation: The resulting thiadiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.

Acetamide Formation: Finally, the thioether derivative is treated with chloroacetyl chloride to introduce the acetamide group, yielding the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or p-tolyl groups can be replaced with other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Biological Activities

N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits several significant biological activities:

- Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can decrease the viability of various cancer cell lines such as human leukemia and melanoma cells .

- Antimicrobial Properties : The compound has been investigated for its potential to combat bacterial and fungal infections. Thiadiazole derivatives have demonstrated antimicrobial efficacy against several pathogens .

- Anti-inflammatory Effects : The mechanism of action may involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides.

- Substitution Reactions : The introduction of the benzyl and p-tolyl groups occurs via nucleophilic substitutions.

- Final Acetamide Formation : The final product is obtained through acetamide formation under controlled conditions.

Case Studies and Research Findings

Numerous studies have documented the efficacy of thiadiazole derivatives in various applications:

- A review published in PMC discusses multiple thiadiazole derivatives exhibiting anticancer properties across different models, highlighting their potential as therapeutic agents against leukemia and solid tumors .

- Another study analyzed the interaction mechanisms of thiadiazole derivatives with specific molecular targets, demonstrating their role in inhibiting tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . It may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,4-Thiadiazole vs. Thiazole (Compound 9d, )

- Structural Difference : Compound 9d replaces the thiadiazole ring with a thiazole, retaining the 4-methylphenyl substituent.

- Implications: Thiadiazoles are more electron-deficient than thiazoles, which may enhance electrophilic interactions in biological systems.

1,2,4-Thiadiazole vs. Triazole ()

- Structural Difference : The triazole analog (N-benzyl-2-((4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide) features a nitrogen-rich triazole core.

- Implications : Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could improve solubility but reduce membrane permeability compared to thiadiazoles .

1,2,4-Thiadiazole vs. Indole (Compound 8a, )

- Structural Difference : Compound 8a incorporates an indole ring instead of thiadiazole, with a p-tolyl group.

Substituent Effects

p-Tolyl (Target Compound) vs. Halogenated Aryl Groups ()

- Chlorophenyl () : The 2-chlorophenyl substituent introduces electronegativity, enabling halogen bonding with biomolecules. This could enhance binding affinity but increase metabolic stability concerns compared to the p-tolyl group .

- Fluorophenyl () : Fluorine’s electron-withdrawing effect and small size improve metabolic stability and lipophilicity. The p-tolyl group’s methyl substituent may offer similar lipophilicity but lacks halogen-specific interactions .

Meta-Substituted Aryl () vs. Para-Substituted Aryl (Target Compound)

Physicochemical and Spectral Properties

- Melting Points : Compound 8a (indole derivative) has a melting point of 176–178°C, suggesting higher crystallinity than thiadiazole/thiazole analogs, where data is unavailable .

- IR/NMR Trends: Similar compounds show characteristic amide C=O stretches (~1645 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.0 ppm in ¹H NMR). Thioacetamide groups in the target compound may exhibit distinct S-H or C-S vibrations absent in non-sulfur analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Enzyme Inhibition Potential: Docking studies in suggest that thiazole and triazole derivatives (e.g., 9c) bind to active sites via hydrophobic and hydrogen-bonding interactions. The target compound’s thiadiazole core may exhibit similar behavior but with enhanced sulfur-mediated binding .

- Synthetic Yields : Compound 8a was synthesized in 59% yield, highlighting the influence of reaction conditions (e.g., solvent, catalyst) on efficiency. Optimizing similar protocols could benefit the target compound’s synthesis .

- Substituent Optimization : The p-tolyl group balances lipophilicity and steric effects, while halogenated analogs () trade metabolic stability for specific interactions. Further studies are needed to quantify these effects in the target compound .

Biological Activity

N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzyl group and a p-tolyl substituent attached to a thiadiazole core. The molecular formula is , with a molecular weight of 355.5 g/mol .

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity:

- The compound has shown promising results in inhibiting cancer cell proliferation. It targets specific enzymes involved in cancer progression, differentiating it from other similar compounds .

- Case Study: A study demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were notably low, indicating high potency .

2. Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits antimicrobial activity against both bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes .

3. Anti-inflammatory Effects:

- The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This mechanism positions it as a potential candidate for treating inflammatory diseases.

The mechanism of action involves interaction with various molecular targets:

- Enzyme Inhibition: this compound inhibits key enzymes related to cancer cell survival and proliferation.

- Binding Affinity Studies: Interaction studies have demonstrated its binding affinity to proteins involved in cancer signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Thiadiazole Ring: This is achieved through cyclization reactions involving thiosemicarbazides.

- Substitution Reactions: The introduction of the p-tolyl group occurs via nucleophilic substitution.

- Final Acetamide Formation: The acetamide group is introduced through acylation reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-benzyl-N-(p-tolyl)acetamide | Structure | Anticancer |

| 2-Aminothiazole Derivatives | Structure | Antimicrobial |

| 5-Methylthiazole Derivatives | Structure | Antifungal |

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .

Q & A

Q. Optimization Strategies :

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol-DMF mixtures improves purity .

- Yield Enhancement : Continuous flow reactors enable precise temperature/pressure control, reducing side reactions .

How is the structural integrity of this compound confirmed post-synthesis?

Q. Basic Research Focus

- Spectroscopic Characterization :

- X-ray Crystallography : SHELXL refinement resolves bond angles/lengths, particularly for the thiadiazole ring and thioether linkage. Twinned data may require SHELXD for structure solution .

What are the challenges in resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Advanced Research Focus

Contradictions arise due to:

Q. Methodological Solutions :

- Standardized Protocols : Use IC₅₀/EC₅₀ values from dose-response curves for cross-study comparisons .

- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., N-furan-2-ylmethyl derivatives) to identify critical functional groups .

How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed using SHELX software?

Q. Advanced Research Focus

- Twinning : SHELXL’s TWIN/BASF commands refine twinned data by partitioning intensity contributions .

- Disordered Moieties : Use PART/SUMP constraints for benzyl or p-tolyl groups with partial occupancy .

- Validation : PLATON checks for missed symmetry or solvent-accessible voids post-refinement .

What computational strategies predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or microbial enzymes. Prioritize residues with sulfur-binding affinity (e.g., cysteine thiols) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes, focusing on thiadiazole-thioacetamide flexibility .

- In Silico ADMET : SwissADME predicts solubility/logP, critical for optimizing bioavailability .

How do electronic effects of substituents (e.g., p-tolyl vs. 4-chlorophenyl) influence reactivity and bioactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : 4-Chlorophenyl increases electrophilicity of the thiadiazole ring, enhancing nucleophilic attack susceptibility .

- Electron-Donating Groups (EDGs) : p-Tolyl improves metabolic stability but may reduce binding affinity to hydrophobic pockets .

- Experimental Validation : Hammett plots correlate σ values with reaction rates (e.g., SNAr substitutions) .

What analytical techniques quantify degradation products under physiological conditions?

Q. Advanced Research Focus

- HPLC-MS/MS : Monitors hydrolytic cleavage of the thioether bond in simulated gastric fluid (pH 1.2–6.8) .

- Stability Studies : Accelerated thermal degradation (40–60°C) identifies major byproducts (e.g., free thiols or benzyl alcohols) .

How can researchers reconcile discrepancies in reported cytotoxicity mechanisms (e.g., apoptosis vs. necrosis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.